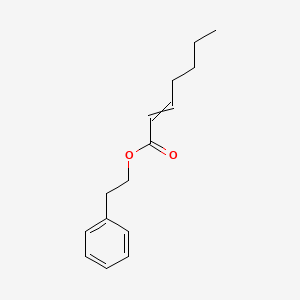
2-Phenylethyl hept-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl hept-2-enoate is an organic compound characterized by its ester functional group. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance and flavor industries. It is structurally composed of a phenylethyl group attached to a hept-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl hept-2-enoate typically involves esterification reactions. One common method is the reaction between 2-phenylethanol and hept-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. Reactive distillation is one such method, where the esterification reaction and the separation of the product occur simultaneously in a single unit. This method enhances the efficiency of the process and ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions to form amides and other esters, respectively.
Major Products Formed
Oxidation: Hept-2-enoic acid and phenylacetic acid.
Reduction: 2-Phenylethanol and hept-2-enol.
Substitution: Various amides and esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl hept-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological signaling pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl hept-2-enoate involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their structure and function. The ester group can undergo hydrolysis, releasing 2-phenylethanol and hept-2-enoic acid, which can further interact with various cellular pathways. The phenylethyl group can also participate in signaling pathways, influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.
2-Phenylethanol: The alcohol counterpart of 2-Phenylethyl hept-2-enoate, known for its antimicrobial properties.
Hept-2-enoic acid: The acid component of the ester, used in the synthesis of various derivatives.
Uniqueness
This compound is unique due to its specific combination of a phenylethyl group and a hept-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo a wide range of chemical reactions and its pleasant aroma further enhance its utility in both research and industry .
Eigenschaften
CAS-Nummer |
114377-72-9 |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
2-phenylethyl hept-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)17-13-12-14-9-6-5-7-10-14/h5-11H,2-4,12-13H2,1H3 |
InChI-Schlüssel |
SXDQRYUECGKRAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC(=O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


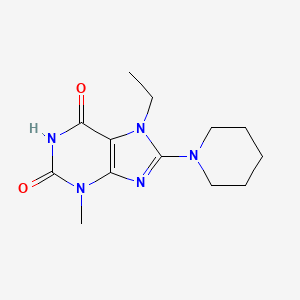

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)
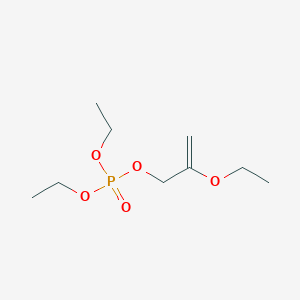
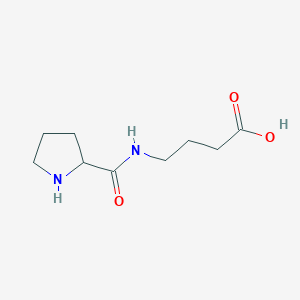
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
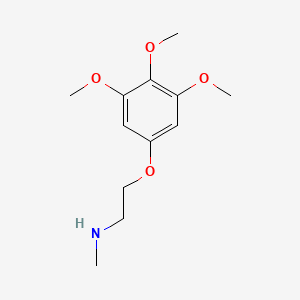
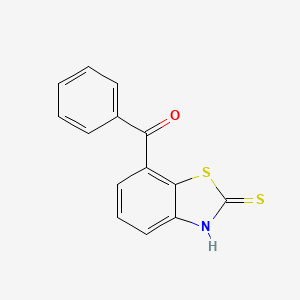
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![Dispiro[5.1.5~8~.2~6~]pentadecane-3,7,11-trione](/img/structure/B14307327.png)
